1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one
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Overview
Description
3H-Naphtho[2,1-b]pyran-3-one, 1-(bromomethyl)- is a chemical compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 1-(bromomethyl)- typically involves the acid-catalyzed reaction between appropriately substituted 2-naphthols and propargyl alcohols . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
3H-Naphtho[2,1-b]pyran-3-one, 1-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Ring-Opening Reactions: Under mechanical stress, the naphthopyran ring can open to form merocyanine dyes.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-Naphtho[2,1-b]pyran-3-one, 1-(bromomethyl)- has several scientific research applications:
Material Science: Used in the development of mechanochromic materials that change color under mechanical stress.
Photochemistry: Explored for its photochromic properties, making it useful in applications like photochromic lenses.
Biological Studies: Potential use in studying stress responses in biological systems due to its mechanochromic behavior.
Mechanism of Action
The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 1-(bromomethyl)- involves its ability to undergo photochromic and mechanochromic transformations. Upon exposure to light or mechanical stress, the compound can switch between different isomeric forms, such as transoid-cis and transoid-trans . These transformations are facilitated by changes in the electronic structure and potential energy landscape of the molecule .
Comparison with Similar Compounds
Similar compounds to 3H-Naphtho[2,1-b]pyran-3-one, 1-(bromomethyl)- include:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in ophthalmic lenses.
3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Studied for its photochromic behavior.
Properties
IUPAC Name |
1-(bromomethyl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO2/c15-8-10-7-13(16)17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNVNOXCQZBKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545601 |
Source
|
Record name | 1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101553-94-0 |
Source
|
Record name | 1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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